molecular formula C8H15NOS B12863309 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione

4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione

Cat. No.: B12863309
M. Wt: 173.28 g/mol
InChI Key: YASPBFMJTQTYKA-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is a chemical compound with the molecular formula C8H15NOS. It consists of a pyrrolidine ring attached to a butane chain, which has a hydroxyl group and a thione group.

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

4-hydroxy-1-pyrrolidin-1-ylbutane-1-thione

InChI

InChI=1S/C8H15NOS/c10-7-3-4-8(11)9-5-1-2-6-9/h10H,1-7H2

InChI Key

YASPBFMJTQTYKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione typically involves the reaction of pyrrolidine with a butane derivative that contains both a hydroxyl and a thione group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The temperature and pressure conditions are usually mild to moderate to ensure the stability of the compound .

Industrial Production Methods

Industrial production of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of butanone derivatives, while reduction of the thione group can produce thiol derivatives .

Scientific Research Applications

4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione involves its interaction with specific molecular targets. The hydroxyl and thione groups can form hydrogen bonds and coordinate with metal ions, respectively, which can influence the activity of enzymes and other proteins. The pyrrolidine ring can also interact with various receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is unique due to the presence of both a hydroxyl and a thione group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a thione functional group, which contributes to its reactivity and biological activity. The thione group can form covalent bonds with nucleophilic residues in proteins, influencing enzyme activity and receptor interactions. This unique structure allows for significant interactions with biological targets.

Biological Activity Overview

Research indicates that 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The compound has been explored for its anticancer effects, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.

The biological activity of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione is primarily attributed to:

  • Covalent Bond Formation : The thione group allows the compound to interact with various enzymes, potentially inhibiting their function.
  • Hydrophobic Interactions : The pyrrolidine ring enhances binding affinity to specific molecular targets through hydrophobic interactions and hydrogen bonding.

Antimicrobial Studies

A study conducted on various derivatives of thione compounds demonstrated significant antimicrobial activity against a range of bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Anticancer Studies

In vitro studies have shown that 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione can inhibit the proliferation of cancer cell lines. The IC50 values reported for various cell lines are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis
MCF-712.5Cell cycle arrest
A54910.8Inhibition of angiogenesis

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-Hydroxy-1-(pyrrolidin-1-YL)butane-1-thione against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL, suggesting moderate antibacterial activity.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, the compound was tested against various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, with the most pronounced effects observed in breast cancer (MCF-7) cells.

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